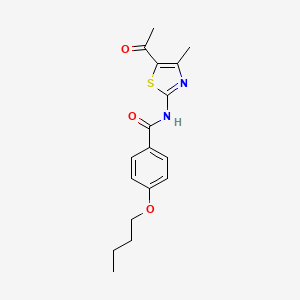![molecular formula C14H17ClF3NO3 B2635198 2-Chloro-N-[2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl]-N-methylpropanamide CAS No. 2411235-72-6](/img/structure/B2635198.png)
2-Chloro-N-[2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl]-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl]-N-methylpropanamide is a synthetic organic compound characterized by the presence of a chloro group, a hydroxy group, and a trifluoromethylphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl]-N-methylpropanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 2-(trifluoromethyl)phenol with epichlorohydrin to form 2-(trifluoromethyl)phenoxy-3-chloropropanol. This intermediate is then reacted with N-methylpropanamide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-[2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl]-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to form a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the chloro group with an amine can form an amide.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl]-N-methylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-[2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl]-N-methylpropanamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins by forming strong hydrogen bonds and hydrophobic interactions. This can lead to inhibition of enzyme activity or modulation of protein function, depending on the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-N-[2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl]-N-ethylpropanamide
- 2-Chloro-N-[2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl]-N-isopropylpropanamide
Uniqueness
2-Chloro-N-[2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl]-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and binding affinity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl]-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClF3NO3/c1-9(15)13(21)19(2)7-10(20)8-22-12-6-4-3-5-11(12)14(16,17)18/h3-6,9-10,20H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIVXZJIMBNBKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC(COC1=CC=CC=C1C(F)(F)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-methoxyethyl)urea](/img/structure/B2635115.png)
![2-[1-(2-chloroquinolin-4-yl)-N-propylformamido]-N-(2-methoxyphenyl)acetamide](/img/structure/B2635116.png)


![N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-2-carboxamide](/img/structure/B2635120.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride](/img/structure/B2635122.png)
![1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepane hydrochloride](/img/structure/B2635123.png)


![4-methyl-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2635127.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2635129.png)
![(Z)-methyl 2-(1-(3-((3-isobutyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2635132.png)
![10-(4-bromobenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2635133.png)

